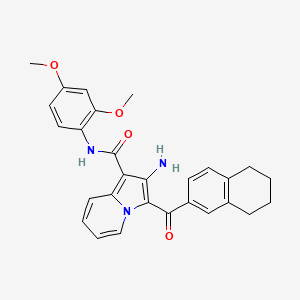
2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H26N2O4, with a molecular weight of approximately 378.46 g/mol. The structure features an indolizine core substituted with a dimethoxyphenyl group and a tetrahydronaphthalene carbonyl moiety.
The biological activity of this compound is hypothesized to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect the expression of genes associated with various biological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using assays such as MTT for cytotoxicity.
| Cell Line | GI50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 19.3 | Hormone receptor-positive |
| MDA-MB-468 (TNBC) | 5.2 | EGFR overexpressing; superior to gefitinib |
In a comparative study, compounds similar to this indolizine derivative exhibited enhanced selectivity against MDA-MB-468 cells compared to MCF-7 cells, indicating potential for targeted cancer therapy .
Antioxidant Activity
Another area of interest is the antioxidant properties of this compound. Research has shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Enzyme Inhibition Studies
The compound has also been tested for its ability to inhibit key enzymes:
- Alpha-glucosidase Inhibition : It demonstrated significant inhibitory activity with an IC50 value lower than that of acarbose, a known alpha-glucosidase inhibitor .
| Compound | IC50 (mg/L) | Type |
|---|---|---|
| 2-amino-N-(...) | 999.31 | Competitive Inhibitor |
| Acarbose | 2004.58 | Mixed-Inhibitor |
These findings suggest that the compound could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism.
Case Studies and Research Findings
A recent publication explored the synthesis and biological evaluation of related indolizine derivatives. Compounds were assessed for their cytotoxicity against breast cancer cell lines and showed promising results in inhibiting cell growth . Notably, compounds with specific substituents on the indolizine scaffold exhibited enhanced potency and selectivity.
Eigenschaften
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-34-20-12-13-21(23(16-20)35-2)30-28(33)24-22-9-5-6-14-31(22)26(25(24)29)27(32)19-11-10-17-7-3-4-8-18(17)15-19/h5-6,9-16H,3-4,7-8,29H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFRYNHUMFCYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














